molecular formula C24H37NO B1675493 Linoleylanilide CAS No. 19878-10-5

Linoleylanilide

Cat. No.: B1675493
CAS No.: 19878-10-5
M. Wt: 355.6 g/mol
InChI Key: HFRLHSQAZLWVEE-HZJYTTRNSA-N
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Description

Linoleylanilide is a fatty amide conjugate of linoleic acid and aniline.

Preparation Methods

Linoleylanilide can be synthesized through the reaction of linoleic acid with aniline. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Linoleylanilide undergoes various chemical reactions, including:

Scientific Research Applications

Linoleylanilide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of linoleylanilide involves its interaction with specific molecular targets and pathways. It is known to affect cell membrane integrity and signaling pathways, potentially leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Linoleylanilide is unique due to its specific structure as a conjugate of linoleic acid and aniline. Similar compounds include other fatty amides and anilides, such as:

These compounds share similar chemical properties but differ in their fatty acid components, leading to variations in their physical and chemical behaviors.

Properties

IUPAC Name

(9Z,12Z)-N-phenyloctadeca-9,12-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22H2,1H3,(H,25,26)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRLHSQAZLWVEE-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69833-20-1
Record name 9,12-Octadecadienamide, N-phenyl-, (Z,Z)-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69833-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501314819
Record name Linoleic acid anilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19878-10-5
Record name Linoleic acid anilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19878-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linoleylanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019878105
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Linoleic acid anilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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